4-Benzoylphthalic acid
Overview
Description
4-Benzoylphthalic acid: is an organic compound with the molecular formula C15H10O5 . It is a derivative of phthalic acid, where one of the benzene rings is substituted with a benzoyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoylphthalic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of phthalic anhydride with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
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Friedel-Crafts Acylation:
Reactants: Phthalic anhydride, benzoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane or carbon disulfide
Conditions: The reaction mixture is stirred at a low temperature (0-5°C) and then gradually warmed to room temperature.
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Hydrolysis:
- The resulting product from the acylation is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylphthalic acid undergoes various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Aqueous or acidic medium
Products: Oxidation of the benzoyl group can lead to the formation of benzoic acid derivatives.
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Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF)
Products: Reduction of the carbonyl group to form alcohol derivatives.
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Substitution:
Reagents: Halogens (e.g., bromine, chlorine), nitrating agents
Conditions: Various solvents and temperatures depending on the substituent
Products: Halogenated or nitrated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Benzoylphthalic acid has a wide range of applications in scientific research, including:
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Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine:
- Explored for its potential use in drug development and pharmaceutical formulations.
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Industry:
- Utilized in the production of polymers, resins, and other industrial chemicals.
- Serves as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Benzoylphthalic acid involves its interaction with various molecular targets and pathways. The benzoyl group can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its carboxylic acid groups can participate in hydrogen bonding and coordination with metal ions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Phthalic acid: The parent compound, lacking the benzoyl group.
Isophthalic acid: A structural isomer with carboxylic acid groups in the 1,3-positions.
Terephthalic acid: Another isomer with carboxylic acid groups in the 1,4-positions.
Comparison:
Uniqueness: 4-Benzoylphthalic acid is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to its isomers and parent compound.
Reactivity: The benzoyl group enhances its ability to undergo electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-benzoylphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVNHEZUTFXFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332491 | |
Record name | 4-Benzoylphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3885-88-9 | |
Record name | 4-Benzoylphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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